molecular formula C64H98O7 B15217952 (3,4,5-Tris{[4-(dodecyloxy)phenyl]methoxy}phenyl)methanol CAS No. 161401-95-2

(3,4,5-Tris{[4-(dodecyloxy)phenyl]methoxy}phenyl)methanol

Cat. No.: B15217952
CAS No.: 161401-95-2
M. Wt: 979.5 g/mol
InChI Key: ACYFUXURQSYTNA-UHFFFAOYSA-N
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Description

(3,4,5-Tris((4-(dodecyloxy)benzyl)oxy)phenyl)methanol is a complex organic compound with the molecular formula C64H98O7 It is characterized by its three dodecyloxybenzyl groups attached to a central phenyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4,5-Tris((4-(dodecyloxy)benzyl)oxy)phenyl)methanol typically involves multiple steps, starting with the preparation of the dodecyloxybenzyl intermediates. These intermediates are then reacted with a phenyl ring under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,4,5-Tris((4-(dodecyloxy)benzyl)oxy)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The phenyl ring can be reduced under specific conditions to form a cyclohexane derivative.

    Substitution: The dodecyloxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3,4,5-Tris((4-(dodecyloxy)benzyl)oxy)phenyl)aldehyde or (3,4,5-Tris((4-(dodecyloxy)benzyl)oxy)phenyl)carboxylic acid. Reduction of the phenyl ring can produce (3,4,5-Tris((4-(dodecyloxy)benzyl)oxy)cyclohexanol.

Scientific Research Applications

(3,4,5-Tris((4-(dodecyloxy)benzyl)oxy)phenyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of drug delivery and targeted therapy.

    Industry: It is used in the development of advanced materials, including surfactants and liquid crystals, due to its amphiphilic nature.

Mechanism of Action

The mechanism by which (3,4,5-Tris((4-(dodecyloxy)benzyl)oxy)phenyl)methanol exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with cell membranes or proteins, altering their structure and function. The dodecyloxybenzyl groups can facilitate the compound’s insertion into lipid bilayers, potentially disrupting membrane integrity or modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (3,4,5-Tris((4-(decyloxy)benzyl)oxy)phenyl)methanol: Similar structure but with decyloxy groups instead of dodecyloxy groups.

    (3,4,5-Tris((4-(octyloxy)benzyl)oxy)phenyl)methanol: Contains octyloxy groups, leading to different physical and chemical properties.

    (3,4,5-Tris((4-(hexadecyloxy)benzyl)oxy)phenyl)methanol: Features hexadecyloxy groups, which may affect its solubility and reactivity.

Uniqueness

The uniqueness of (3,4,5-Tris((4-(dodecyloxy)benzyl)oxy)phenyl)methanol lies in its specific combination of dodecyloxybenzyl groups and phenylmethanol core. This structure imparts distinct amphiphilic properties, making it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.

Properties

CAS No.

161401-95-2

Molecular Formula

C64H98O7

Molecular Weight

979.5 g/mol

IUPAC Name

[3,4,5-tris[(4-dodecoxyphenyl)methoxy]phenyl]methanol

InChI

InChI=1S/C64H98O7/c1-4-7-10-13-16-19-22-25-28-31-46-66-59-40-34-55(35-41-59)52-69-62-49-58(51-65)50-63(70-53-56-36-42-60(43-37-56)67-47-32-29-26-23-20-17-14-11-8-5-2)64(62)71-54-57-38-44-61(45-39-57)68-48-33-30-27-24-21-18-15-12-9-6-3/h34-45,49-50,65H,4-33,46-48,51-54H2,1-3H3

InChI Key

ACYFUXURQSYTNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=C(C=C3)OCCCCCCCCCCCC)OCC4=CC=C(C=C4)OCCCCCCCCCCCC)CO

Origin of Product

United States

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